2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Overview
Description
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is a novel compound known for its potent, broad-spectrum state-dependent sodium channel blocking properties. It has been studied extensively for its potential therapeutic applications, particularly in treating various pain states, including neuropathic, inflammatory, and postsurgical pain .
Preparation Methods
The synthesis of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the phenoxyphenyl intermediate: This involves the reaction of 4-chloro-2-fluorophenol with a suitable phenyl derivative under specific conditions.
Coupling with pyrimidine: The phenoxyphenyl intermediate is then coupled with a pyrimidine derivative to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of state-dependent sodium channel blockers and their interactions with various chemical entities.
Biology: The compound is used in biological studies to understand its effects on sodium channels in neuronal cells and its potential neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide involves its interaction with voltage-gated sodium channels. It binds to these channels in a state-dependent manner, meaning it preferentially binds to channels that are in an open or inactivated state. This binding inhibits the flow of sodium ions through the channels, thereby reducing neuronal excitability and alleviating pain . The molecular targets include various sodium channel subtypes, and the pathways involved are primarily related to pain signal transmission and modulation.
Comparison with Similar Compounds
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide is unique compared to other sodium channel blockers due to its high potency, faster binding kinetics, and greater levels of state dependence. Similar compounds include:
Carbamazepine: A well-known sodium channel blocker used to treat neuropathic pain but with a lower therapeutic index and more side effects.
These comparisons highlight the compound’s potential advantages in terms of efficacy and safety for pain management.
Properties
IUPAC Name |
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVELBYZQRWPJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432389 | |
Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-79-5 | |
Record name | 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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